molecular formula C20H20ClFN4OS2 B2707525 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1215817-21-2

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2707525
CAS No.: 1215817-21-2
M. Wt: 450.98
InChI Key: BMRXJPVYJVEDCL-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a benzothiazole-based compound featuring a 6-fluorobenzo[d]thiazol-2-yl group and a dimethylaminopropyl side chain linked via a carboxamide bridge. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Benzothiazole derivatives are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory properties, with structural modifications (e.g., fluorine substitution) often optimizing target binding and pharmacokinetics .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS2.ClH/c1-24(2)8-3-9-25(20-23-16-7-5-14(21)11-18(16)28-20)19(26)13-4-6-15-17(10-13)27-12-22-15;/h4-7,10-12H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRXJPVYJVEDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article discusses the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

  • Molecular Formula : C18H22ClN3O2S
  • Molecular Weight : Approximately 379.9 g/mol
  • Structural Features : The compound features a dimethylamino propyl group and a fluorinated benzothiazole moiety, which are believed to enhance its solubility and bioavailability compared to other derivatives.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including Clostridioides difficile, attributed to the enhanced membrane permeability provided by the dimethylamino group, facilitating cellular uptake into bacterial cells.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar benzothiazole derivatives have demonstrated promising in vitro anticancer activity against several cancer cell lines. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation, which is crucial for programmed cell death .

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives is often influenced by their structural components. Key findings from SAR studies include:

  • Benzothiazole Moiety : The presence of this moiety is critical for the compound's interaction with biological targets.
  • Dimethylamino Group : Enhances solubility and may improve the compound's ability to penetrate cell membranes.
  • Fluorine Substitution : The fluorinated benzothiazole may contribute to increased potency against resistant bacterial strains.

In Vitro Studies

In vitro studies have evaluated the anticancer activity of various benzothiazole derivatives, including those structurally related to this compound. For example, a study reported that certain derivatives exhibited over 60% activation of procaspase-3 at concentrations as low as 10 μM, indicating strong potential for inducing apoptosis in cancer cells .

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

Antimicrobial Studies

Another study highlighted the antimicrobial efficacy of compounds similar to the target compound against Staphylococcus aureus and Candida albicans, showcasing their potential utility in treating infections caused by resistant pathogens .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Properties :
    • Studies have shown that benzothiazole derivatives, including this compound, possess significant anticancer effects. The presence of the benzothiazole moiety is believed to enhance the compound's ability to target cancer cells effectively.
    • A notable study evaluated various benzothiazole derivatives for their cytotoxicity against cancer cell lines, revealing promising results for compounds similar to N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride .
  • Antimicrobial Activity :
    • Research has demonstrated that benzothiazole compounds exhibit antibacterial and antifungal properties. This compound is no exception, showing potential as a therapeutic agent against various microbial infections .
  • Neuroprotective Effects :
    • Some studies suggest that derivatives of benzothiazole may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems .

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : The synthesis begins with readily available benzothiazole derivatives.
  • Reagents : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and various solvents such as DCM (Dichloromethane).
  • Reaction Conditions : The reactions are often conducted under inert atmospheres to minimize oxidation and other side reactions.

Case Studies and Research Findings

  • Anticancer Activity Research :
    • A study published in Pharmaceutical Research evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, highlighting the superior efficacy of compounds with similar structures to this compound .
  • Neurotoxicity Assessment :
    • A series of experiments assessed the neurotoxicity profiles of benzothiazole derivatives using the maximal electroshock test and MTT assays, demonstrating favorable safety profiles for compounds related to this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related benzothiazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Substituents Key Structural Differences Biological Activity Pharmacokinetic/Solubility Notes Reference
Target Compound 6-fluorobenzo[d]thiazol-2-yl, dimethylaminopropyl (hydrochloride) Fluorine at benzothiazole 6-position; protonated dimethylamino group Potential kinase inhibition (e.g., VEGFR-2 inferred from benzothiazole hybrids) Enhanced solubility due to hydrochloride salt; improved bioavailability
N-(6-Arylbenzo[d]thiazole-2-acetamide (3f) 3-cyano-5-(trifluoromethyl)phenyl Trifluoromethyl and cyano groups at aryl position Anticancer activity (exact target unspecified) Higher lipophilicity (trifluoromethyl) may improve membrane permeability
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro group at benzothiazole 6-position; thiadiazole-thioacetamide chain Strong electron-withdrawing nitro group Potent VEGFR-2 inhibition (IC₅₀ = 0.28 μM) Nitro group may reduce solubility; preADMET predictions suggest moderate absorption
N-(4-Methoxybenzo[d]thiazol-2-yl) analog 4-methoxybenzo[d]thiazol-2-yl Methoxy (electron-donating) vs. fluorine (electron-withdrawing) Unspecified, but methoxy may alter target affinity Methoxy increases lipophilicity; hydrochloride salt absent in some analogs

Key Findings:

Substituent Effects on Bioactivity: The 6-fluoro substituent in the target compound provides moderate electron-withdrawing effects, balancing binding affinity and metabolic stability. The trifluoromethyl group in 3f enhances lipophilicity, favoring membrane permeability but possibly increasing off-target interactions .

Side Chain Modifications: The dimethylaminopropyl group in the target compound, when protonated as a hydrochloride salt, improves solubility and bioavailability compared to neutral side chains in analogs like 6d .

Molecular Docking Insights :

  • Benzothiazole derivatives with 6-substituents (e.g., fluoro, nitro) show distinct interactions with kinase domains. Fluorine’s small size and electronegativity allow for hydrogen bonding with active-site residues, while bulkier groups (e.g., trifluoromethyl) may occupy hydrophobic pockets .

Pharmacokinetic Predictions: Hydrochloride salts (target compound) are predicted to have superior solubility (>50 mg/mL) compared to non-ionic analogs. PreADMET tools (as used in ) suggest moderate intestinal absorption for nitro derivatives, whereas the target compound’s protonated amine may enhance absorption .

Q & A

Q. Optimization Tips :

  • Reagent Ratios : Use triethylamine as a catalyst to enhance cyclization efficiency.
  • Temperature Control : Short reflux times (1–3 min) minimize side reactions in acetonitrile .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve iodine-mediated cyclization yields .

How can structural ambiguities in benzothiazole derivatives be resolved using spectroscopic techniques?

Q. Basic Research Focus

  • 1^1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 1.0–3.0 ppm) to confirm substituent positions .
  • 13^13C NMR : Carboxamide carbonyl signals appear at δ 165–170 ppm, while thiazole carbons resonate at δ 150–160 ppm .
  • ESI-MS : Molecular ion peaks ([M+H]+^+) validate the molecular weight, with fragmentation patterns confirming functional groups (e.g., loss of HCl in hydrochloride salts) .

Advanced Tip : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex analogs .

How should researchers address contradictory bioactivity data in benzothiazole-based compounds?

Advanced Research Focus
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require:

  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify therapeutic windows .
  • Mechanistic Studies : Use molecular docking to predict binding affinities for targets like VEGFR-2 and compare with experimental IC50_{50} values .
  • Cellular Assays : Perform apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (flow cytometry) to distinguish cytotoxic vs. cytostatic effects .

Example : In VEGFR-2 inhibitor studies, discrepancies between in vitro kinase assays and cell-based results may arise from off-target effects, necessitating siRNA knockdown validation .

What computational strategies predict the pharmacokinetic properties of benzothiazole carboxamides?

Q. Advanced Research Focus

  • ADMET Prediction : Use tools like PreADMET (https://preadmet.bmdrc.kr/ ) to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., VEGFR-2) for ≥100 ns to assess binding stability and hydration effects .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. methoxy groups) on logP and bioavailability .

Q. Advanced Research Focus

  • Catalyst Screening : Test alternatives to iodine (e.g., CuI or FeCl3_3) for cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from hours to minutes) and improve yields by 10–15% .
  • Protecting Groups : Use tert-butyl carbamate (Boc) to prevent side reactions during amide coupling .

Case Study : Substituting conventional heating with microwave irradiation in thiazole ring formation increased yields from 57% to 75% .

What analytical methods validate the purity of benzothiazole hydrochloride salts?

Q. Basic Research Focus

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to achieve ≥98% purity .
  • Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to verify salt stability (e.g., HCl loss above 200°C) .

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